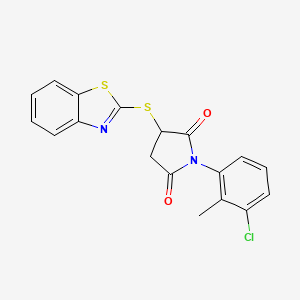

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione

Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a chlorinated methylphenyl group, and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2S2/c1-10-11(19)5-4-7-13(10)21-16(22)9-15(17(21)23)25-18-20-12-6-2-3-8-14(12)24-18/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFECCSZCAFMGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

Attachment of the Sulfanyl Group: Using a thiol or disulfide reagent.

Formation of the Pyrrolidine-2,5-dione Moiety: Through cyclization reactions involving appropriate dicarboxylic acid derivatives.

Introduction of the Chlorinated Methylphenyl Group: Via electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorinated methylphenyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Catalysts: Potential use as ligands in catalytic reactions.

Biology

Biological Activity: Studied for potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Lacks the chlorinated methylphenyl group.

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Has a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the 3-chloro-2-methylphenyl group in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine that incorporates a benzothiazole moiety. This structural combination suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrrolidine diones. Various methods have been employed to optimize yield and purity, including solvent crystallization techniques. Characterization is often performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and functional groups present.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzothiazole + Pyrrolidine derivative | Reflux in ethanol | 69% |

| 2 | Purification via crystallization | Ethanol/DMF mixture | 54% |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with benzothiazole structures have shown promising results in inhibiting the proliferation of lung cancer cells in both 2D and 3D culture systems.

Case Study: Antitumor Activity

In a study evaluating the antitumor activity of related compounds, several derivatives demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent activity. The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes, which disrupts cellular replication processes.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

Neuroprotective Effects

Emerging data suggests that certain derivatives may possess neuroprotective effects, particularly in models of seizure activity. Compounds have been tested for their efficacy in preventing seizures in animal models, showing significant protective effects at specific dosages.

Case Study: Antiseizure Evaluation

In a recent evaluation using maximal electroshock (MES) models, several compounds demonstrated effective seizure protection with ED50 values ranging from 62 to 75 mg/kg. This indicates potential as an anticonvulsant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.